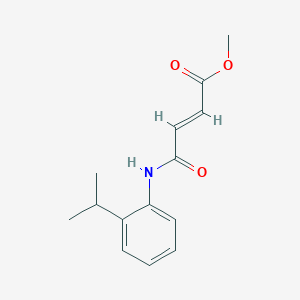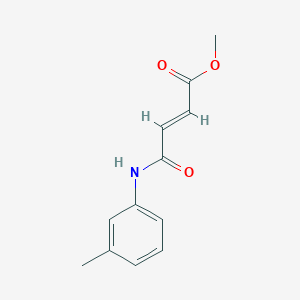![molecular formula C21H23N3O4 B281960 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281960.png)
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to a class of compounds known as piperazine derivatives, which have been extensively studied for their potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. Additionally, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. Additionally, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to increase the levels of various neurotrophic factors, which are important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid for lab experiments is its high potency and specificity. This allows researchers to study its effects at lower concentrations, which can reduce the risk of toxicity and other adverse effects. However, one of the limitations of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, researchers are interested in studying its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Finally, there is interest in developing more potent and selective derivatives of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, which may have even greater therapeutic potential.
In conclusion, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is a promising compound with a wide range of potential therapeutic applications. Its high potency and specificity make it an attractive target for scientific research. While there is still much to learn about its mechanism of action and long-term effects, the future looks bright for this exciting compound.
Méthodes De Synthèse
The synthesis of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid involves the reaction of 4-(4-methoxyphenyl)piperazine with 4-chloro-2-butenoic acid in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C21H23N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(Z)-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O4/c1-28-19-8-6-18(7-9-19)24-14-12-23(13-15-24)17-4-2-16(3-5-17)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10- |
Clé InChI |
QBOBDQZUKMZVJB-KHPPLWFESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Solubilité |
57.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




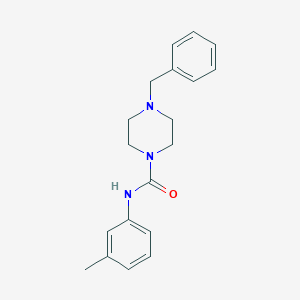
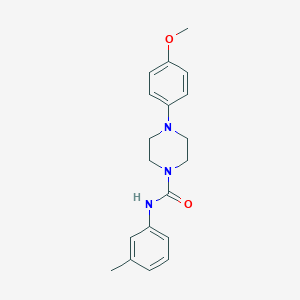
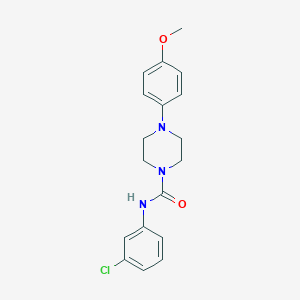
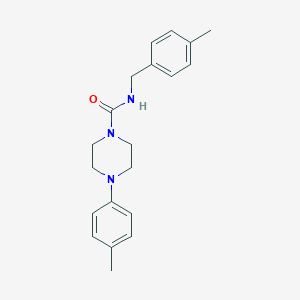
![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
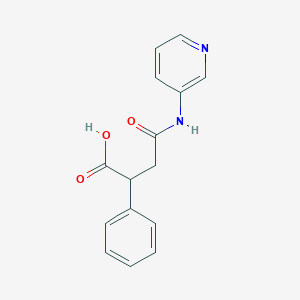
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

